molecular formula C21H30N2O4 B2763210 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N,N-bis(propan-2-yl)acetamide CAS No. 898431-45-3

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N,N-bis(propan-2-yl)acetamide

Cat. No.: B2763210
CAS No.: 898431-45-3
M. Wt: 374.481
InChI Key: WMLYDLBSALLBKA-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes an isoquinoline core and various functional groups that contribute to its unique properties.

Preparation Methods

The synthesis of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N,N-bis(propan-2-yl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group is introduced through an alkylation reaction, using appropriate alkylating agents under controlled conditions.

    Attachment of the Acetamide Group: The acetamide group is attached via an amide bond formation reaction, often using coupling reagents such as EDCI or DCC.

    Final Functionalization:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N,N-bis(propan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N,N-bis(propan-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N,N-bis(propan-2-yl)acetamide can be compared with other similar compounds, such as:

  • 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-ethoxyphenyl)acetamide
  • 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-methylphenyl)acetamide

These compounds share a similar isoquinoline core but differ in their functional groups, leading to variations in their chemical properties and potential applications

Properties

IUPAC Name

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-6-26-13-12-22-11-10-17-18(21(22)25)8-7-9-19(17)27-14-20(24)23(15(2)3)16(4)5/h7-11,15-16H,6,12-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLYDLBSALLBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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